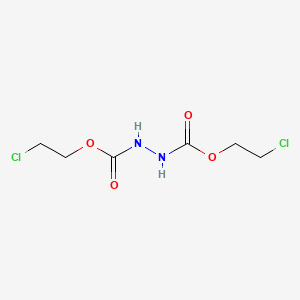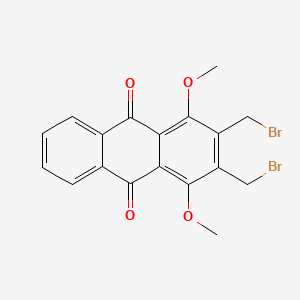![molecular formula C22H21NO B14000533 n-[2-(Biphenyl-4-yl)ethyl]-2-phenylacetamide CAS No. 19177-57-2](/img/structure/B14000533.png)
n-[2-(Biphenyl-4-yl)ethyl]-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-[2-(Biphenyl-4-yl)ethyl]-2-phenylacetamide: is an organic compound characterized by the presence of biphenyl and phenylacetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-[2-(Biphenyl-4-yl)ethyl]-2-phenylacetamide typically involves the coupling of biphenyl and phenylacetamide derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a biphenyl boronic acid with a phenylacetamide halide in the presence of a palladium catalyst . The reaction is carried out under mild conditions, often in an aqueous or alcoholic solvent, and requires the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: n-[2-(Biphenyl-4-yl)ethyl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine.
Substitution: The biphenyl and phenylacetamide groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid, halogens.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Nitrated or halogenated derivatives.
Scientific Research Applications
n-[2-(Biphenyl-4-yl)ethyl]-2-phenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of n-[2-(Biphenyl-4-yl)ethyl]-2-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
n-[2-(1H-Indol-3-yl)ethyl]-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide: This compound has a similar biphenyl structure but includes an indole group, which imparts different biological activities.
N-(4-{[2-(2-{[1,1’-biphenyl]-4-yl}acetamido)ethyl]carbamoyl}phenyl)cyclopropanecarboxamide: Another related compound with a biphenyl group, but with additional functional groups that affect its reactivity and applications.
Uniqueness: n-[2-(Biphenyl-4-yl)ethyl]-2-phenylacetamide is unique due to its specific combination of biphenyl and phenylacetamide groups, which confer distinct chemical and biological properties
Properties
CAS No. |
19177-57-2 |
|---|---|
Molecular Formula |
C22H21NO |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
2-phenyl-N-[2-(4-phenylphenyl)ethyl]acetamide |
InChI |
InChI=1S/C22H21NO/c24-22(17-19-7-3-1-4-8-19)23-16-15-18-11-13-21(14-12-18)20-9-5-2-6-10-20/h1-14H,15-17H2,(H,23,24) |
InChI Key |
RHIYKZVYFWJUOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCCC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[[Amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B14000455.png)
![1-[(2-Hydroxy-5-nitrophenyl)methyl]-4-phenylpiperidin-4-ol](/img/structure/B14000471.png)
![5-(p-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B14000478.png)
![1-Phenyl-3-[5-(phenylcarbamothioylamino)pentyl]thiourea](/img/structure/B14000479.png)
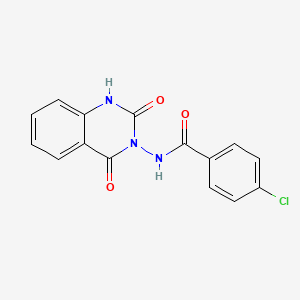
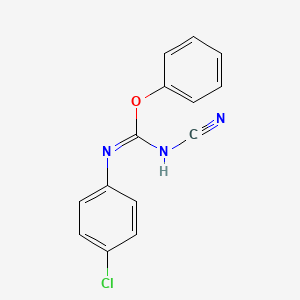
![2,2'-[Piperazine-1,4-diylbis(propane-3,1-diylimino)]bis(3-chloronaphthalene-1,4-dione)](/img/structure/B14000493.png)
![4-methyl-N-[(2,2,4,4-tetramethyl-3-oxocyclobutylidene)amino]benzenesulfonamide](/img/structure/B14000494.png)
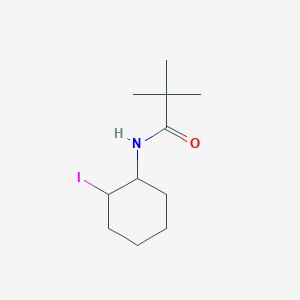
![1,4-Dimethyldibenzo[b,d]furan-2-carboxylic acid](/img/structure/B14000509.png)
